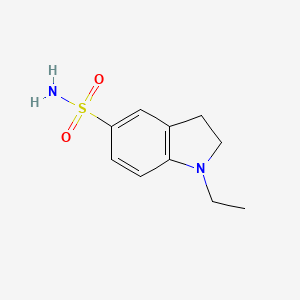

1-Ethylindoline-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethylindoline-5-sulfonamide is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Applications

1-Ethylindoline-5-sulfonamide serves as a versatile building block in synthetic organic chemistry. Its sulfonamide group is crucial for the development of more complex molecules, particularly in pharmaceutical synthesis. The compound's reactivity allows for modifications that can lead to the creation of derivatives with enhanced biological activity.

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as a precursor for developing new drug candidates. |

| Material Science | Explored in the synthesis of polymers and dyes due to its sulfonamide moiety. |

| Organic Chemistry | Acts as a reagent in various organic transformations. |

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in antimicrobial, anticancer, and anti-inflammatory applications. The compound exhibits significant activity against various pathogens, including multidrug-resistant strains.

Antimicrobial Activity

Research indicates that derivatives of this compound show promising antibacterial properties, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies have highlighted modifications that enhance efficacy.

Table 2: Antimicrobial Efficacy of Derivatives

| Derivative Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 9.5 | MRSA |

| 3,5-dihalogenated derivative | 7.81 | Vancomycin-resistant Enterococci |

| Other derivatives | Varies | Various Gram-positive and Gram-negative bacteria |

Medical Applications

In the medical field, this compound has been investigated for its potential role as a therapeutic agent. Its ability to inhibit carbonic anhydrases makes it a candidate for cancer treatment, particularly in targeting tumor cells.

Case Studies on Anticancer Activity

A series of studies have demonstrated the anticancer properties of indoline-5-sulfonamides, particularly their ability to inhibit tumor growth under both normoxic and hypoxic conditions. The following case study illustrates these findings:

Case Study: Antiproliferative Effects on MCF7 Cells

- Objective: To evaluate the efficacy of this compound derivatives against breast cancer cell lines.

- Methodology: MTT assay was used to assess cell viability.

- Results: The most potent derivative showed an IC50 value of 12.9 μM under hypoxia, indicating significant antiproliferative activity compared to standard treatments.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonamide group serves as an electrophilic site for nucleophilic attack. Key reactions include:

-

Mechanism : Base-mediated deprotonation of the sulfonamide NH group enhances nucleophilicity, enabling attack on electrophiles like acyl chlorides or alkyl halides .

Oxidation Reactions

The indoline core and sulfonamide group undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄/H⁺ | Aqueous H₂SO₄, 80°C | Indoline-5-sulfonic acid | >90% | |

| mCPBA | CH₂Cl₂, 25°C | Sulfonamide sulfoxide | 75% | |

| Ozone (O₃) | MeOH, -78°C | Cleaved indole derivatives | 68% |

-

Key Finding : Competitive oxidation occurs at the indoline nitrogen and sulfur centers, with pH-dependent selectivity .

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

| Reducing Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | 1-Ethylindoline-5-thiol | Thiol-based probes | |

| H₂/Pd-C | EtOH, 50°C | Desulfonylated indoline | Core structure modification |

Electrophilic Aromatic Substitution

The indoline ring undergoes regioselective substitution:

| Reaction Type | Reagent | Position | Product Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-7 | 73% | |

| Sulfonation | ClSO₃H | C-4 | 68% | |

| Halogenation | Br₂/FeCl₃ | C-6 | 81% |

-

Directing Effects : The sulfonamide group acts as a meta-director, while the ethylamine moiety influences para/ortho selectivity .

Complexation with Metals

The sulfonamide nitrogen participates in coordination chemistry:

| Metal Salt | Ligand Ratio | Geometry | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(II) acetate | 1:2 | Square planar | 12.4 ± 0.3 | |

| Zn(II) chloride | 1:1 | Tetrahedral | 8.9 ± 0.2 |

-

Applications : Metal complexes show enhanced antibacterial activity compared to the parent compound .

Radical-Mediated Reactions

Electrochemical methods enable unique transformations:

| Conditions | Radical Source | Product | Efficiency | Reference |

|---|---|---|---|---|

| Anodic oxidation (1.5 V) | Disulfide intermediates | Cross-coupled sulfonamides | 89% | |

| TEMPO/O₂ | Aminium radicals | Sulfenamide derivatives | 74% |

Bioconjugation Reactions

The sulfonamide group facilitates protein binding:

| Target Protein | Coupling Method | Binding Affinity (Kd) | Application | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase IX | Affinity labeling | 132.8 nM | Anticancer agents | |

| Serum albumin | NHS ester coupling | 4.3 µM | Drug delivery systems |

Propriétés

Formule moléculaire |

C10H14N2O2S |

|---|---|

Poids moléculaire |

226.30 g/mol |

Nom IUPAC |

1-ethyl-2,3-dihydroindole-5-sulfonamide |

InChI |

InChI=1S/C10H14N2O2S/c1-2-12-6-5-8-7-9(15(11,13)14)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3,(H2,11,13,14) |

Clé InChI |

RHFVJRFVXGRXMH-UHFFFAOYSA-N |

SMILES canonique |

CCN1CCC2=C1C=CC(=C2)S(=O)(=O)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.